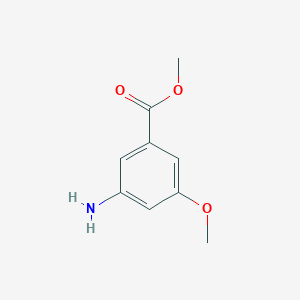

Methyl 3-amino-5-methoxybenzoate

Description

BenchChem offers high-quality Methyl 3-amino-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMZQNZFHGAVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474041 | |

| Record name | Methyl 3-amino-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217314-47-1 | |

| Record name | Methyl 3-amino-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of Methyl 3-amino-5-methoxybenzoate: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and drug development.[1][2] It ensures identity, purity, and provides the foundational data for understanding reactivity, mechanism of action, and safety. This guide presents a comprehensive, logic-driven workflow for the structural elucidation of Methyl 3-amino-5-methoxybenzoate (C₉H₁₁NO₃), a substituted aromatic ester. We will move beyond a simple recitation of data to explore the causal reasoning behind the selection of analytical techniques and the interpretation of the resulting spectra. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we will construct a self-validating confirmation of the molecular structure, providing a robust template for the characterization of novel chemical entities.

The Analytical Challenge: Hypothesis and Strategy

The target molecule, Methyl 3-amino-5-methoxybenzoate, presents a classic structure elucidation challenge. With a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , the structure contains multiple functional groups: a primary aromatic amine, a methoxy ether, and a methyl ester, all attached to a benzene ring.[3][4] The substitution pattern on the aromatic ring is non-symmetrical, requiring a detailed analysis to confirm the precise location of each group.

Our strategy is not to rely on a single technique but to build a case through the convergence of evidence from multiple, orthogonal analytical methods.[5][6] This approach minimizes ambiguity and ensures a high degree of confidence in the final assignment.

Caption: Elucidation workflow for Methyl 3-amino-5-methoxybenzoate.

Mass Spectrometry: Defining the Molecular Boundaries

The first step in any structure elucidation is to determine the molecular formula and weight.[5] Mass spectrometry provides this information with high precision and offers initial structural clues through fragmentation analysis.[7]

Expert Rationale: Electron Ionization (EI) is chosen as the initial technique due to its ability to generate a clear molecular ion peak and produce rich, reproducible fragmentation patterns that serve as a structural fingerprint.

Expected Data & Interpretation:

-

Molecular Ion (M⁺): The spectrum is expected to show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 181, corresponding to the molecular weight of C₉H₁₁NO₃. The presence of a single nitrogen atom is consistent with the odd molecular weight, according to the Nitrogen Rule.

-

Key Fragmentation Pathways: Aromatic esters exhibit predictable fragmentation.[8] The primary fragmentations anticipated for Methyl 3-amino-5-methoxybenzoate are:

-

Loss of the methoxy radical (•OCH₃): A peak at m/z 150 (181 - 31) results from the cleavage of the ester's O-CH₃ bond, forming a stable acylium ion.

-

Loss of the carbomethoxy group (•COOCH₃): A peak at m/z 122 (181 - 59) from the loss of the entire ester functional group.

-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Lost Neutral/Radical | Significance |

| 181 | [C₉H₁₁NO₃]⁺• | - | Molecular Ion (M⁺) |

| 150 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) | Confirms methyl ester |

| 122 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of ester group |

Infrared (IR) Spectroscopy: Identifying the Chemical Bonds

IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.[9]

Expert Rationale: Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid sample as it requires minimal sample preparation and provides high-quality, reproducible spectra. The analysis focuses on the diagnostic regions of the spectrum to confirm the presence of the amine, ester, and aromatic functionalities.

Expected Data & Interpretation: The IR spectrum provides a direct visual confirmation of the key functional groups hypothesized from the molecular formula.

-

N-H Stretch (Amine): A primary aromatic amine (R-NH₂) is expected to show two distinct, medium-intensity sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[10][11]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the two -CH₃ groups) will be found just below 3000 cm⁻¹.[12]

-

C=O Stretch (Ester): A very strong, sharp absorption band is anticipated between 1715-1730 cm⁻¹. The position in this range is characteristic of an aromatic ester, where conjugation with the benzene ring slightly lowers the vibrational frequency compared to a saturated ester.[13]

-

C-O Stretches (Ester & Ether): Aromatic esters display two strong C-O stretching bands.[13] We expect to see a C-C-O stretch between 1250-1310 cm⁻¹ and an O-C-C stretch from 1100-1130 cm⁻¹. The methoxy ether C-O stretch will also contribute to absorption in this fingerprint region.

-

N-H Bend (Amine): A medium-intensity band around 1600-1650 cm⁻¹ is characteristic of the N-H scissoring vibration of a primary amine.[11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3450 & ~3350 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | Medium, Sharp (2 bands) |

| > 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| < 3000 | C-H Stretch | Methyl (-OCH₃, -COOCH₃) | Medium |

| ~1725 | C=O Stretch | Aromatic Ester | Strong, Sharp |

| ~1620 | N-H Bend | Primary Amine | Medium |

| ~1280 & ~1115 | C-O Stretches | Ester & Ether | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[7][14] By analyzing both ¹H and ¹³C NMR spectra, we can map out the complete carbon-hydrogen framework.

Expert Rationale: High-field NMR (e.g., 500 MHz) is employed to achieve maximum signal dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons. A standard deuterated solvent like Chloroform-d (CDCl₃) is used to dissolve the sample.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting pattern).

Expected Data & Interpretation:

-

Aromatic Protons (3H): We expect three signals in the aromatic region (~6.0-7.5 ppm). Due to the 1,3,5-substitution pattern, each proton is unique. The powerful electron-donating effects of the amino and methoxy groups will shield these protons, shifting them upfield. We can predict their approximate positions and splitting:

-

H-2/H-6: These protons are ortho to the amino and methoxy groups, respectively, and will be significantly shielded. They will likely appear as small doublets or triplets due to coupling with the other aromatic protons.

-

H-4: This proton is situated between the two electron-donating groups and will be the most shielded, appearing furthest upfield.

-

-

Amino Protons (-NH₂, 2H): A broad singlet is expected, typically between 3.5-4.5 ppm. The chemical shift can be variable and the signal may be broad due to quadrupole broadening and chemical exchange.

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around 3.8 ppm.

-

Ester Methyl Protons (-COOCH₃, 3H): A sharp singlet is expected around 3.9 ppm, slightly downfield from the ether methoxy due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Expected Data & Interpretation: Due to the lack of symmetry, all 9 carbon atoms are chemically distinct and should produce 9 separate signals.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of 165-170 ppm.

-

Aromatic Carbons (6C): Six signals are expected.

-

C-3 and C-5 (Carbons bonded to -NH₂ and -OCH₃): These carbons will be highly shielded by the attached heteroatoms and appear upfield in the aromatic region (~150-160 ppm).

-

C-1 (Carbon bonded to -COOCH₃): This carbon will also be distinct.

-

C-2, C-4, C-6 (Carbons bonded to H): These carbons will appear in the more typical aromatic region, around 100-110 ppm, shielded by the neighboring electron-donating groups.

-

-

Methyl Carbons (2C): The two methoxy carbons (-OC H₃ and -COOC H₃) will appear far upfield, typically between 50-60 ppm.

Data Synthesis: Converging on a Single Structure

Caption: Correlation of the proposed structure with key spectroscopic data.

The process is as follows:

-

MS confirms the molecular formula (C₉H₁₁NO₃) and weight (181), and its fragmentation pattern strongly suggests a methyl benzoate derivative.

-

IR spectroscopy validates the presence of all key functional groups : a primary amine, an aromatic ester, and a methoxy group.

-

¹H and ¹³C NMR spectroscopy assemble the pieces , confirming the 1,3,5-substitution pattern on the aromatic ring and definitively assigning the chemical environments of every hydrogen and carbon atom. The shielding of the aromatic protons and carbons is consistent with the powerful electron-donating effects of the amino and methoxy groups at the 3 and 5 positions.

Appendices: Experimental Protocols

A. Mass Spectrometry (Electron Ionization)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.

-

Instrumentation: A GC-MS or direct insertion probe on a magnetic sector or quadrupole mass spectrometer is used.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 1 scan/second

-

-

Data Processing: The resulting spectrum is analyzed for the molecular ion peak and key fragment ions. The background is subtracted to produce a clean spectrum.

B. Infrared Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond or germanium ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are co-added for a high signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) is dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) with a standard broadband probe.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: 0-12 ppm

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Spectral Width: 0-220 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 5 seconds

-

Number of Scans: 1024 or more

-

-

Data Processing: The raw Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

References

- Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. J Anal Bioanal Tech, 16, 733.

- Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.

- Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing.

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek. [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from Pharmacy 180. [Link]

- Department of Chemistry, Illinois State University. (2015). Infrared Spectroscopy.

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-5-methoxybenzoate. PubChem Compound Database. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from Taylor & Francis. [Link]

- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

-

University of Calgary. (n.d.). IR: amines. Retrieved from University of Calgary Chemistry. [Link]

- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.

-

Tran, T. T. H., et al. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 3-amino-5-methoxybenzoate | C9H11NO3 | CID 11830046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 7. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Introduction: A Versatile Scaffold for Medicinal Chemistry

An In-Depth Technical Guide to Methyl 3-amino-5-methoxybenzoate (CAS 217314-47-1)

Methyl 3-amino-5-methoxybenzoate is a substituted aromatic compound that serves as a high-value building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring an aniline, a methyl ester, and a methoxy group, presents three distinct points for chemical modification. This trifunctional nature makes it an attractive starting material for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.[3] While direct, extensive literature on this specific molecule is nascent, its utility can be inferred from the well-established roles of its structural analogues, such as benzocaine and other aminobenzoate derivatives, in drug discovery.[4][5][6] This guide provides a comprehensive overview of its chemical properties, robust synthetic protocols, analytical characterization, and potential applications for researchers in drug development.

Physicochemical and Computational Properties

A thorough understanding of a molecule's physical and computational properties is fundamental to its application in experimental workflows, from reaction setup to purification and formulation. The key properties of Methyl 3-amino-5-methoxybenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 217314-47-1 | [1][7][8] |

| Molecular Formula | C₉H₁₁NO₃ | [1][9] |

| Molecular Weight | 181.19 g/mol | [1][9] |

| Boiling Point (Predicted) | 335.2 ± 22.0 °C | [3] |

| Topological Polar Surface Area (TPSA) | 61.55 Ų | [1] |

| LogP (Predicted) | 1.064 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

| SMILES | COC1=CC(=CC(=C1)N)C(=O)OC | [1][9] |

Synthesis Strategies: From Precursor to Product

Two primary, reliable synthetic pathways can be employed to produce Methyl 3-amino-5-methoxybenzoate. The choice between them often depends on the availability and cost of the starting materials. Both methods are rooted in fundamental, high-yielding organic transformations.

Strategy 1: Catalytic Reduction of a Nitro Precursor

This is arguably the most common and efficient method for introducing an aromatic amine group. The workflow involves the synthesis of the nitro-substituted precursor, Methyl 3-methoxy-5-nitrobenzoate, followed by its reduction.

Caption: Synthetic Workflow via Nitro-Group Reduction.

Expert Insights & Causality: The synthesis begins with the nitration of Methyl 3-methoxybenzoate. The methoxy (-OCH₃) and methyl ester (-COOCH₃) groups are directing groups in electrophilic aromatic substitution. The ester is a meta-directing deactivator, while the methoxy group is a strong ortho-, para-directing activator. The substitution pattern is governed by the powerful activating effect of the methoxy group, but steric hindrance at the ortho positions and the deactivating influence of the ester group favor nitration at the C5 position, which is para to the methoxy group and meta to the ester.[10]

The subsequent reduction of the nitro group is a robust and high-yielding transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is exceptionally clean and efficient, often providing a quantitative yield with simple filtration being the only workup required.[11] An alternative, cost-effective method involves using a metal like iron powder in acetic acid, a classic approach for reducing aromatic nitro compounds that is well-suited for large-scale synthesis.[12]

Step-by-Step Protocol (Reduction Step):

-

In a round-bottom flask, dissolve Methyl 3-methoxy-5-nitrobenzoate (1 equivalent) in methanol or ethyl acetate.

-

Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (approx. 0.5-2 mol%).

-

Seal the flask and purge the system with hydrogen gas (H₂), maintaining a hydrogen atmosphere via a balloon or a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., Nitrogen or Argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.

Strategy 2: Fischer Esterification of the Corresponding Carboxylic Acid

This strategy involves the direct esterification of 3-Amino-5-methoxybenzoic acid, which is commercially available. This is a straightforward and reliable method, particularly for smaller-scale lab synthesis.

Caption: Synthetic Workflow via Fischer Esterification.

Expert Insights & Causality: Fischer esterification is an acid-catalyzed equilibrium reaction. An excess of the alcohol (methanol, in this case) is used to drive the equilibrium towards the product side, maximizing the yield. A strong acid catalyst, typically sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to increase the reaction rate.

Step-by-Step Protocol (Esterification):

-

Suspend 3-Amino-5-methoxybenzoic acid (1 equivalent) in a large excess of methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

Analytical Characterization: A Predictive Guide

Confirmation of the product's identity and purity is critical. While specific experimental spectra are not publicly available, the expected data can be accurately predicted based on the molecular structure and analysis of similar compounds.[13][14]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (~6.0-7.5 ppm), likely appearing as complex multiplets or singlets depending on the coupling constants. - Amine Protons (NH₂): A broad singlet (~3.5-5.0 ppm), which is D₂O exchangeable. - Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm integrating to 3H. - Methyl Ester Protons (-COOCH₃): A sharp singlet at ~3.9 ppm integrating to 3H. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region (~167 ppm). - Aromatic Carbons: Six distinct signals in the aromatic region (~100-160 ppm). - Methoxy Carbon (-OCH₃): A signal around 55-56 ppm. - Methyl Ester Carbon (-COOCH₃): A signal around 52-53 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 182.08. |

| IR Spectroscopy | - N-H Stretch: Two characteristic peaks for the primary amine at ~3350-3450 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. - C=O Stretch (Ester): A strong, sharp peak at ~1700-1720 cm⁻¹. - C-O Stretch: Strong peaks at ~1200-1300 cm⁻¹. |

Applications in Research and Drug Development

Methyl 3-amino-5-methoxybenzoate is a quintessential building block for creating libraries of compounds for high-throughput screening. Its functional groups are amenable to a wide array of chemical transformations, making it a versatile starting point for synthesizing more complex molecules with potential biological activity.[15][16]

Caption: Potential pathways for molecular diversification.

-

Scaffold for Bioactive Molecules: The aminobenzoate core is present in numerous local anesthetics (e.g., benzocaine) and other pharmacologically active agents.[5][6][17] This compound provides a meta-substituted pattern that can be used to explore structure-activity relationships (SAR) that differ from the more common ortho- and para-substituted analogues.

-

Combinatorial Chemistry: The amino group can be readily acylated, sulfonated, or alkylated to introduce a wide range of substituents.[18] Simultaneously, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, dramatically expanding the chemical space accessible from this single intermediate.

-

Intermediate for Target-Oriented Synthesis: In multi-step syntheses of complex target molecules, such as kinase inhibitors or receptor antagonists, this compound can serve as a key fragment, providing a pre-functionalized aromatic ring.[12][19]

Safety, Storage, and Handling

Proper handling and storage are essential to maintain the integrity of the compound.

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Stability: The compound is generally stable under recommended storage conditions. The hydrochloride salt form may also be available, which offers increased stability for the amino group.[18]

References

-

Saadat, M., Banihashemi, K., & oorroshanfekr Arabani, H. P. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Journal of Synthetic Chemistry, 2(2), 148-155. [Link]

-

Methyl 3-Amino-5-Methoxybenzoate. Chemicalbridge. [Link]

-

Methyl 3-amino-5-methoxybenzoate. MySkinRecipes. [Link]

-

Maldonado, R., et al. (2024). Synthesis of Novel Benzocaine and Procaine Glycodrugs. MDPI. [Link]

-

Bhuiyan, M. M. H., et al. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. ResearchGate. [Link]

-

Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. ResearchGate. [Link]

-

Methyl 3-amino-5-methoxybenzoate. PubChem, National Institutes of Health. [Link]

-

Synthesis of Benzocaine. Chemistry Steps. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

-

Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. [Link]

-

Methyl 3,4,5-Trimethoxybenzoate: A Key Intermediate for Your API Needs. Pharmaffiliates. [Link]

-

Methyl 3-amino-5-hydroxybenzoate. PubChem, National Institutes of Health. [Link]

- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis. [Link]

-

3-Amino-5-methylbenzoic acid. PubChem, National Institutes of Health. [Link]

-

A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. [Link]

-

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

3-Amino-5-methoxybenzoic acid. SLS. [Link]

- United States Patent 3,700,719.

-

3-METHOXY-5-METHYL-BENZOIC ACID METHYL ESTER. ChemBK. [Link]

- Preparation method of 3-methoxy-2-nitrobenzoate.

-

Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. parchem.com [parchem.com]

- 3. Methyl 3-amino-5-methoxybenzoate [myskinrecipes.com]

- 4. Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst [jsynthchem.com]

- 5. Synthesis of Novel Benzocaine and Procaine Glycodrugs [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Methyl 3-Amino-5-Methoxybenzoate,217314-47-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 9. Methyl 3-amino-5-methoxybenzoate | C9H11NO3 | CID 11830046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aiinmr.com [aiinmr.com]

- 11. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. mdpi.com [mdpi.com]

- 13. Methyl 3-methoxybenzoate(5368-81-0) 1H NMR spectrum [chemicalbook.com]

- 14. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Methyl 3-amino-5-methoxybenzoate hcl | Benchchem [benchchem.com]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-5-methoxybenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-amino-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. A comprehensive understanding of its spectral characteristics is paramount for ensuring purity, confirming identity, and elucidating reaction pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

Introduction: The Importance of Spectroscopic Integrity

In the landscape of pharmaceutical development, the unambiguous identification of molecular structures is the bedrock of safety and efficacy. Spectroscopic techniques provide a powerful, non-destructive means to probe the intricate architecture of molecules like Methyl 3-amino-5-methoxybenzoate. Each spectroscopic method offers a unique window into the compound's structural features, and when combined, they provide a holistic and robust characterization. This guide will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this specific molecule.

Molecular Structure and Key Spectroscopic Features

Methyl 3-amino-5-methoxybenzoate (C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ) possesses a unique arrangement of functional groups on a benzene ring, which gives rise to a distinct spectroscopic fingerprint.[1][2] The strategic placement of an amino group, a methoxy group, and a methyl ester group dictates the chemical environment of each atom, influencing its behavior in various spectroscopic experiments.

Molecular Structure of Methyl 3-amino-5-methoxybenzoate

Caption: Chemical structure of Methyl 3-amino-5-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring atoms. Aromatic protons typically resonate in the downfield region (6.5-8.5 ppm) due to the ring current effect.[3][4] The nature and position of substituents on the benzene ring significantly influence the chemical shifts of the aromatic protons.[4] Electron-donating groups, like the amino and methoxy groups, will shift the signals of nearby protons upfield, while electron-withdrawing groups, such as the methyl ester, will cause a downfield shift.[4]

Table 1: Predicted ¹H NMR Data for Methyl 3-amino-5-methoxybenzoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.8 - 7.2 | m | 3H | Ar-H | The three aromatic protons will appear as complex multiplets due to their meta and para couplings. The electron-donating amino and methoxy groups will shield these protons, shifting them upfield relative to unsubstituted benzene (7.3 ppm).[4] |

| ~3.8 | s | 3H | -OCH₃ (methoxy) | The methoxy protons are in a relatively shielded environment and appear as a sharp singlet. |

| ~3.9 | s | 3H | -OCH₃ (ester) | The ester methoxy protons are slightly deshielded compared to the ether methoxy due to the proximity of the carbonyl group and appear as a singlet. |

| ~3.7 | br s | 2H | -NH₂ | The amino protons often appear as a broad singlet and their chemical shift can be variable due to hydrogen bonding and exchange.[5][6][7] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-amino-5-methoxybenzoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be useful for observing exchangeable protons like those of the amino group.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Aromatic carbons typically resonate between 110-160 ppm.[4][8] The chemical shifts of the aromatic carbons are also influenced by the substituents.

Table 2: Predicted ¹³C NMR Data for Methyl 3-amino-5-methoxybenzoate

| Chemical Shift (ppm) | Assignment | Rationale |

| ~167 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded and appears far downfield. |

| ~160 | Ar-C-OCH₃ | The aromatic carbon attached to the methoxy group is deshielded due to the electronegativity of the oxygen. |

| ~148 | Ar-C-NH₂ | The aromatic carbon bonded to the amino group is also significantly deshielded. |

| ~132 | Ar-C-COOCH₃ | The quaternary carbon attached to the ester group. |

| ~105 - 110 | Ar-CH | The protonated aromatic carbons will appear in this region, with their specific shifts influenced by the positions of the substituents. |

| ~55 | -OCH₃ (methoxy) | The carbon of the methoxy group. |

| ~52 | -OCH₃ (ester) | The carbon of the ester's methyl group. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The instrument setup is similar to that for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique vibrational spectrum.

Table 3: Key IR Absorptions for Methyl 3-amino-5-methoxybenzoate

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400-3300 | N-H stretch | Primary Amine | Primary amines typically show two bands in this region corresponding to the symmetric and asymmetric stretching of the N-H bonds.[5][9][10][11] Aromatic amines tend to have these absorptions at slightly higher frequencies.[5][6] |

| 3100-3000 | C-H stretch | Aromatic | The C-H stretching vibrations of the aromatic ring.[3] |

| 2960-2850 | C-H stretch | Aliphatic | The C-H stretching of the methyl groups.[12] |

| ~1720 | C=O stretch | Ester | The strong carbonyl stretch is a hallmark of the ester functional group. |

| 1620-1580 | N-H bend | Primary Amine | The scissoring vibration of the primary amine.[9][10] |

| 1600-1450 | C=C stretch | Aromatic Ring | In-ring carbon-carbon stretching vibrations.[3][8] |

| 1335-1250 | C-N stretch | Aromatic Amine | The stretching vibration of the carbon-nitrogen bond in an aromatic amine.[6][9] |

| 1250-1020 | C-O stretch | Ester and Ether | Strong absorptions due to the C-O stretching of the ester and the aryl ether. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid Methyl 3-amino-5-methoxybenzoate sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is usually displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum of Methyl 3-amino-5-methoxybenzoate

-

Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound.[1][2] The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the nitrogen rule.

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (-OCH₃): A fragment at m/z = 150 (M - 31). This is a common fragmentation for methyl esters.

-

Loss of the ester group (-COOCH₃): A fragment corresponding to the aromatic amine portion of the molecule.

-

Decarboxylation: Loss of CO₂ can also be a possible fragmentation pathway.

-

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

Caption: Workflow for integrated spectroscopic analysis.

The ¹H and ¹³C NMR data will confirm the carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the presence of the two distinct methyl groups. IR spectroscopy will provide definitive evidence for the primary amine, ester carbonyl, and ether linkages. Finally, mass spectrometry will confirm the molecular formula and support the proposed structure through predictable fragmentation patterns. Any inconsistencies in the data from one technique would necessitate a re-evaluation of the interpretation of the others, ensuring a rigorous and trustworthy structural assignment.

Conclusion

The spectroscopic characterization of Methyl 3-amino-5-methoxybenzoate is a clear demonstration of the synergy between different analytical techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide has provided not only the expected spectral data but also the underlying principles and experimental considerations necessary for a robust and scientifically sound analysis, empowering researchers in their drug discovery and development endeavors.

References

-

Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

-

Structure Determination of Organic Compounds - Pharmacy 180. (n.d.). Fragmentation Processes. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

PubMed. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Rogue Chem. (2021). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

International Journal of Academic Research and Development. (2018). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

ResearchGate. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Hindawi. (2015). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-5-methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]

Sources

- 1. Methyl 3-amino-5-methoxybenzoate | C9H11NO3 | CID 11830046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. allreviewjournal.com [allreviewjournal.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-amino-5-methoxybenzoate

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 3-amino-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties that govern its solubility, offers predictive insights into its behavior in various solvent systems, and provides detailed experimental protocols for empirical determination.

Introduction: The Significance of Methyl 3-amino-5-methoxybenzoate

Methyl 3-amino-5-methoxybenzoate is a substituted aromatic compound featuring an amino group, a methoxy group, and a methyl ester functionality on a benzene ring. This unique arrangement of electron-donating and electron-withdrawing groups makes it a versatile building block in the synthesis of a wide range of biologically active molecules. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final drug products with desired bioavailability.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key parameters for methyl 3-amino-5-methoxybenzoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Predicted logP | 1.5 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 61.6 Ų | PubChem[1] |

| Predicted Boiling Point | 335.2 ± 22.0 °C | MySkinRecipes[2] |

| Predicted pKa (Amino Group) | ~ 3.5 - 4.5 | Inferred from aniline pKa and substituent effects[3][4][5] |

The predicted logP value of 1.5 suggests a moderate lipophilicity, indicating that the compound will have an affinity for both organic and, to a lesser extent, aqueous environments. The TPSA of 61.6 Ų points towards reasonable membrane permeability. The presence of a basic amino group is the most critical determinant of its pH-dependent aqueous solubility.

The Role of the Amino Group: pKa and pH-Dependent Solubility

The basicity of the aromatic amino group is a key factor in the aqueous solubility of methyl 3-amino-5-methoxybenzoate. The pKa of the conjugate acid of an amine determines the pH at which the molecule transitions between its neutral and protonated (ionized) forms. The pKa of aniline is approximately 4.6.[3] The substituents on the benzene ring of methyl 3-amino-5-methoxybenzoate modulate this basicity. The methoxy group at the meta position is weakly electron-donating through resonance but also electron-withdrawing through induction. The methyl ester group at the meta position is electron-withdrawing via induction. Consequently, the pKa of the amino group in methyl 3-amino-5-methoxybenzoate is predicted to be slightly lower than that of aniline, likely in the range of 3.5 to 4.5.

This predicted pKa has profound implications for its aqueous solubility. At pH values significantly below the pKa, the amino group will be predominantly protonated, forming a positively charged ammonium salt. This salt will exhibit significantly higher aqueous solubility due to its ionic nature. Conversely, at pH values above the pKa, the compound will exist primarily in its neutral, less polar form, leading to lower aqueous solubility.

Diagram 1: pH-Dependent Equilibrium of Methyl 3-amino-5-methoxybenzoate

Caption: The equilibrium between the neutral and protonated forms dictates aqueous solubility.

Solubility Profile: A Predictive Analysis

Based on its structural features and predicted physicochemical properties, the following solubility profile for methyl 3-amino-5-methoxybenzoate can be anticipated.

Aqueous Solubility

The aqueous solubility is expected to be low in neutral and alkaline conditions and will increase significantly in acidic environments. A qualitative solubility profile is presented below.

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 7.0) | Low | The molecule is in its neutral, less polar form. |

| Aqueous HCl (pH < 2) | High | The amino group is fully protonated, forming a soluble salt. |

| Aqueous NaOH (pH > 10) | Low | The molecule remains in its neutral form. |

Organic Solvent Solubility

Given its moderate lipophilicity and the presence of polar functional groups, methyl 3-amino-5-methoxybenzoate is expected to be soluble in a range of common organic solvents. Esters are generally soluble in many organic solvents.[6][7][8] Amines are also soluble in less polar solvents like ether, alcohol, and benzene.[6]

| Solvent | Predicted Solubility | Rationale |

| Methanol | High | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | High | Similar to methanol. |

| Acetone | High | Polar aprotic solvent. |

| Ethyl Acetate | High | Ester solvent, "like dissolves like". |

| Dichloromethane | Moderate to High | Moderately polar solvent. |

| Toluene | Moderate | Non-polar aromatic solvent. |

| Hexane | Low | Non-polar aliphatic solvent. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The choice between a kinetic or thermodynamic solubility assay depends on the stage of research and the required accuracy.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This high-throughput method is often used in early drug discovery. It measures the concentration at which a compound precipitates when an organic stock solution (typically DMSO) is added to an aqueous buffer. This method is rapid but may overestimate solubility as it can favor the formation of amorphous precipitates over the more stable crystalline form.

-

Thermodynamic Solubility: This method measures the equilibrium solubility of a compound in a saturated solution and is considered the "gold standard". It involves equilibrating an excess of the solid compound with the solvent over a longer period (e.g., 24-48 hours) to ensure a true equilibrium is reached.

Diagram 2: Workflow for Thermodynamic Solubility Determination

Caption: A stepwise representation of the thermodynamic solubility assay.

Step-by-Step Protocol for Thermodynamic Aqueous Solubility Determination

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of crystalline methyl 3-amino-5-methoxybenzoate to a known volume of each buffer in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Quantification: Determine the concentration of the compound in the original supernatant by comparing the analytical response to a standard curve. This concentration represents the thermodynamic solubility at that specific pH and temperature.

Conclusion

The solubility profile of methyl 3-amino-5-methoxybenzoate is dictated by a balance of its lipophilic aromatic core and its polar functional groups, particularly the basic amino moiety. Its aqueous solubility is predicted to be strongly pH-dependent, with significantly higher solubility in acidic conditions due to the formation of a protonated salt. In organic solvents, it is expected to exhibit good solubility in polar and moderately polar media. For definitive quantitative data, the experimental protocols outlined in this guide should be followed. A thorough understanding of these solubility characteristics is crucial for the effective utilization of this important synthetic intermediate in research and development.

References

- PubChem. (n.d.). Aniline. National Center for Biotechnology Information.

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate.

- Yu, A., Liu, Y., Li, Z., & Cheng, J. P. (2009). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 113(43), 11859-11866.

- PubChem. (n.d.). Methyl 3-amino-5-hydroxybenzoate. National Center for Biotechnology Information.

- PubChem. (n.d.). Methyl 3-Amino-4-methoxybenzoate. National Center for Biotechnology Information.

- PubChem. (n.d.). Methyl 3-amino-5-methoxybenzoate. National Center for Biotechnology Information.

- Chemistry Stack Exchange. (2014). Ester as a solvent.

- Sigma-Aldrich. (n.d.). Methyl 3-methoxybenzoate.

- Sigma-Aldrich. (n.d.). Methyl 3-amino-4-methoxybenzoate.

- Chemistry LibreTexts. (2023). Properties of Esters.

- Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (Doctoral dissertation).

- University of Toronto. (2023). Solubility of Organic Compounds.

- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.

- Zhang, Y., et al. (2021). Solubility, Model Correlation, and Solvent Effect of 3-Amino-2-methylbenzoic Acid in 12 Monosolvents from 288.15 to 328.15 K.

- MySkinRecipes. (n.d.). Methyl 3-amino-5-methoxybenzoate.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-3-methoxybenzoate.

- PubChem. (n.d.). Methyl 3-methoxybenzoate. National Center for Biotechnology Information.

Sources

- 1. Methyl 3-amino-5-methoxybenzoate | C9H11NO3 | CID 11830046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-amino-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the safe and effective handling of chemical intermediates is paramount. This guide provides an in-depth technical overview of the safety and handling protocols for Methyl 3-amino-5-methoxybenzoate (CAS No. 217314-47-1), a key building block in the synthesis of various pharmaceutical agents. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical laboratory application, ensuring both the integrity of your research and the safety of your team.

Compound Profile and Physicochemical Properties

Methyl 3-amino-5-methoxybenzoate is a substituted aromatic amine and ester. Its molecular structure, featuring an amino group, a methoxy group, and a methyl ester on a benzene ring, dictates its reactivity and toxicological profile. A thorough understanding of its physical and chemical properties is the foundation of safe handling.

| Property | Value | Source |

| CAS Number | 217314-47-1 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| Appearance | Solid | |

| Storage | 4°C, protect from light | [3] |

Hazard Identification and GHS Classification

Methyl 3-amino-5-methoxybenzoate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

(Source: Combi-Blocks Safety Data Sheet)

The amino and methoxy groups on the aromatic ring influence the electron density and reactivity of the molecule, contributing to its irritant properties. The ester functional group can undergo hydrolysis, particularly in the presence of strong acids or bases.

Toxicological Profile: Understanding the Risks

Acute Effects: The primary acute hazards, as identified in the Safety Data Sheet (SDS), are irritation to the skin, eyes, and respiratory system, and toxicity upon ingestion.

Chronic Effects: Data on the chronic toxicity of this specific compound is limited. However, it is prudent to handle it as a substance with potential for long-term health effects due to its structural relationship to other aromatic amines. The U.S. National Toxicology Program and the International Agency for Research on Cancer (IARC) have classified several aromatic amines as known or reasonably anticipated to be human carcinogens[4].

Exposure Routes: The primary routes of exposure in a laboratory setting are inhalation of the powder, skin contact, eye contact, and accidental ingestion.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a hierarchy of controls, with engineering controls being the first line of defense, followed by administrative controls and, finally, personal protective equipment.

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

4.1. Engineering Controls:

-

Chemical Fume Hood: All handling of Methyl 3-amino-5-methoxybenzoate powder, including weighing and transfer, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilated Enclosures: For weighing operations, a ventilated balance enclosure can provide a more stable environment while still offering excellent containment.

4.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, which can cause irritation. Gloves should be inspected before use and changed frequently. |

| Body Protection | A lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when using a fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of the powder, which can cause respiratory irritation. |

(Source: General laboratory safety guidelines and SDS recommendations)

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the stability of Methyl 3-amino-5-methoxybenzoate and prevent accidental exposure.

5.1. Handling:

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools for transfer, such as a spatula.

-

Grounding: When transferring large quantities, take precautionary measures against static discharge.

-

Work Area: Designate a specific area within the fume hood for handling this compound. Keep the work area clean and uncluttered.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

5.2. Storage:

-

Temperature: Store in a refrigerator at 4°C[3].

-

Light Sensitivity: Protect from light by storing in an amber vial or in a dark location[3].

-

Inert Atmosphere: While not explicitly stated in all SDSs, for long-term storage and to prevent degradation, consider storing under an inert atmosphere (e.g., argon or nitrogen).

-

Container: Keep the container tightly closed to prevent moisture and air from entering.

-

Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

6.1. First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

(Source: Combi-Blocks Safety Data Sheet)

6.2. Spill Response:

A tiered response is necessary depending on the size and location of the spill.

Caption: A workflow for responding to chemical spills.

Minor Spill (inside a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

Major Spill (outside a fume hood):

-

Evacuate the immediate area.

-

Alert others in the vicinity and your supervisor.

-

If the spill is large or in a poorly ventilated area, evacuate the entire lab and call your institution's emergency response team.

-

Prevent entry to the contaminated area.

Stability and Reactivity

Understanding the chemical's stability and reactivity is key to preventing hazardous reactions.

-

Chemical Stability: Stable under recommended storage conditions (refrigerated, protected from light).

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Disposal Considerations

All waste containing Methyl 3-amino-5-methoxybenzoate, including contaminated absorbents and PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Conclusion

Methyl 3-amino-5-methoxybenzoate is a valuable chemical intermediate that can be handled safely with the proper knowledge and precautions. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. The causality behind these experimental choices is rooted in a proactive approach to risk management, where understanding the chemical's properties informs every step of the handling process. This self-validating system of safety ensures that both scientific integrity and personal well-being are upheld to the highest standards.

References

-

ACS Publications . Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

University of California, Berkeley - EH&S . Weighing Hazardous Powders in the Laboratory. [Link]

-

PubChem . Methyl 3-amino-5-methoxybenzoate. [Link]

-

University of Rochester Department of Chemistry . How to Store Reagents. [Link]

-

PubChem . Methyl 4-amino-3-methoxybenzoate. [Link]

-

PubChem . Methyl 3-amino-5-nitrobenzoate. [Link]

-

PubChem . Methyl 2-amino-3-methoxybenzoate. [Link]

-

PubChem . Methyl 2-amino-5-methoxybenzoate. [Link]

-

National Institutes of Health (NIH) . The carcinogenicity of methoxyl derivatives of 4-aminoazobenzene: correlation between DNA adducts and genotoxicity. [Link]

-

American Cancer Society . Known and Probable Human Carcinogens. [Link]

Sources

The Organic Chemist's Compass: A Technical Guide to Sourcing and Utilizing Methyl 3-amino-5-methoxybenzoate

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of a starting material is the first critical decision in a long and complex journey. Methyl 3-amino-5-methoxybenzoate (CAS No. 217314-47-1) is a deceptively simple yet powerful building block, offering a trifunctional scaffold that is foundational to the synthesis of numerous complex molecular architectures, particularly within the realm of heterocyclic and medicinal chemistry. This guide provides an in-depth, field-proven perspective on the commercial landscape, quality validation, and synthetic utility of this key intermediate. It is structured not as a rigid template, but as a logical progression of inquiry that a senior scientist would follow to ensure project success, from initial sourcing to final application.

Strategic Value Proposition: Why Choose This Scaffold?

The utility of Methyl 3-amino-5-methoxybenzoate lies in the orthogonal reactivity of its three core functional groups. The aniline-type amino group is a potent nucleophile and a handle for diazotization, acylation, and a variety of metal-catalyzed cross-coupling reactions. The methyl ester provides a site for hydrolysis, amidation, or reduction to a primary alcohol. Finally, the electron-donating methoxy group subtly modulates the electronic properties of the aromatic ring, influencing regioselectivity in subsequent electrophilic substitution reactions. This unique arrangement makes it a valuable precursor for constructing substituted quinazolines, benzimidazoles, and other heterocyclic systems that are prevalent in biologically active compounds.[1] Its strategic importance is not merely as a passive component, but as an active enabler of molecular complexity.

Navigating the Commercial Supply Chain

The procurement of Methyl 3-amino-5-methoxybenzoate is a task that demands diligence beyond a simple price comparison. While readily available, purity and documentation are paramount. A reliable supplier does not just sell a chemical; they provide a validated tool for research.

Data Presentation: Commercial Supplier Overview

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | URL for Verification |

| ChemScene | CS-W005930 | ≥98% | 100mg, 1g, 5g | [2] |

| Alfa Chemistry | ACM217314471 | 96% | Custom | [3] |

| SynQuest Labs | 4630-1-0Z | 95% | Custom (POA) | [1] |

| ChemicalBook | CB91508195 | N/A | Inquiry | [4] |

Expertise & Experience: The listed purity is only the starting point. A Certificate of Analysis (CoA) is non-negotiable. As a senior scientist, I prioritize suppliers who provide lot-specific analytical data, including high-resolution NMR and HPLC, to preemptively identify any impurities that could interfere with sensitive downstream reactions, such as palladium-catalyzed couplings. For instance, the CoA from ChemScene confirms that the ¹H NMR spectrum is consistent with the structure, providing a crucial layer of trustworthiness.[5]

Synthesis and In-House Validation: A Self-Validating System

Understanding the synthetic origin of a reagent is key to anticipating potential process-related impurities. The most common and economically viable route to Methyl 3-amino-5-methoxybenzoate is the reduction of its nitro-analogue, Methyl 3-methoxy-5-nitrobenzoate.

Mandatory Visualization: Synthetic Pathway

Caption: Common synthetic route to Methyl 3-amino-5-methoxybenzoate.

Experimental Protocols: Reduction of a Nitroarene Precursor

The choice between catalytic hydrogenation and metal/acid reduction is often a practical one based on available equipment and desired scale. Catalytic hydrogenation is cleaner but requires specialized pressure equipment. The iron/acetic acid method is robust and easily implemented in standard laboratory glassware.[6]

Methodology: Reduction using Iron in Acetic Acid

-

Rationale: This classic Béchamp reduction is a cost-effective and highly effective method for converting aromatic nitro groups to amines. Iron powder acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) in the acidic medium provided by acetic acid. The reaction is heterogeneous and requires careful monitoring.

-

Step-by-Step Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 3-methoxy-5-nitrobenzoate (1.0 eq.).

-

Reagent Addition: Add a suitable solvent system, such as a mixture of ethanol and acetic acid (e.g., 5:1 v/v). To this stirred solution, add fine iron powder (3.0-5.0 eq.).

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C). The reaction is often exothermic initially. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) (Typical mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the iron salts, washing the pad thoroughly with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by washing with saturated aqueous sodium bicarbonate until effervescence ceases. Wash the organic layer with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

-

Trustworthiness: The self-validating step in this protocol is the TLC analysis. A successful reaction is indicated by the complete consumption of the starting nitro compound (a less polar spot) and the appearance of the amine product (a more polar spot that often streaks slightly). Final validation must be performed by ¹H NMR, Mass Spectrometry, and comparison with data from a reliable commercial source.

Core Technical Specifications

Accurate characterization data is the bedrock of reproducible science. While extensive experimental data for this specific compound is not widespread in peer-reviewed literature, a combination of supplier data and computed properties provides a reliable profile.

Data Presentation: Physicochemical and Analytical Properties

| Property | Value / Description | Source / Comment |

| CAS Number | 217314-47-1 | PubChem[5] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[5] |

| Molecular Weight | 181.19 g/mol | PubChem[5] |

| Appearance | Yellow to brown solid | ChemicalBook[4] |

| Melting Point | Not consistently reported. The related isomer, Methyl 3-amino-4-methoxybenzoate (CAS 24812-90-6), has a reported melting point of 82-87 °C.[7] | This value should be used with caution and for reference only. |

| Solubility | Soluble in methanol, ethyl acetate, chloroform. | General property of similar anilines. |

| ¹H NMR (CDCl₃) | Representative Spectrum: δ ~6.9-7.0 (m, 1H), ~6.4-6.5 (m, 2H), ~3.88 (s, 3H, OCH₃), ~3.82 (s, 3H, OCH₃), ~3.80 (br s, 2H, NH₂). | Based on standard chemical shift principles and confirmed as "Consistent with structure" by supplier CoA.[5] |

| ¹³C NMR (CDCl₃) | Representative Spectrum: δ ~167.0 (C=O), ~161.0 (C-OMe), ~147.5 (C-NH₂), ~132.0 (C-COOMe), ~107.0, ~105.0, ~100.0 (Ar-CH), ~55.5 (Ar-OCH₃), ~52.0 (Ester -OCH₃). | Based on standard chemical shift principles. |

Logical Framework for Application

The successful integration of any reagent into a research workflow requires a systematic approach that ensures quality from procurement through to reaction.

Mandatory Visualization: Procurement & QC Workflow

Caption: A robust workflow for reagent procurement and quality control.

References

-

PubChem. Methyl 3-amino-5-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules 2007, 12(3), 673-678. [Link]

Sources

- 1. CAS 217314-47-1 | 4630-1-0Z | MDL MFCD09263221 | Methyl 3-amino-5-methoxybenzoate | SynQuest Laboratories [synquestlabs.com]

- 2. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Methyl 3-amino-5-hydroxybenzoate | C8H9NO3 | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-5-methoxybenzoate | C9H11NO3 | CID 11830046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3-氨基-4-甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

The Versatile Scaffold: Unlocking the Potential of Methyl 3-amino-5-methoxybenzoate in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of available building blocks, Methyl 3-amino-5-methoxybenzoate emerges as a deceptively simple yet remarkably versatile scaffold. Its unique substitution pattern—an electron-donating amino group, a methoxy group, and a reactive methyl ester on a benzene ring—provides a fertile ground for a diverse array of chemical modifications. This guide offers a comprehensive exploration of the synthesis, chemical reactivity, and, most importantly, the multifaceted applications of Methyl 3-amino-5-methoxybenzoate in medicinal chemistry, providing field-proven insights for its effective utilization in drug development programs.

Physicochemical Properties and Strategic Advantages

Methyl 3-amino-5-methoxybenzoate (C₉H₁₁NO₃, M.W. 181.19 g/mol ) is a stable, crystalline solid at room temperature.[1] Its strategic value in medicinal chemistry is rooted in the distinct functionalities it presents:

-